N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine
Description
N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine is a complex organic compound that features a triazolo[4,3-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4S/c1-12(2)14(17-9-11-21-16(3,4)5)15-19-18-13-8-6-7-10-20(13)15/h6-8,10,12,14,17H,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYPENVJNSGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NCCSC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethyl compounds, various amines, and sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo[4,3-a]pyridine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core and have been studied for their biological activities.
Triazolothiadiazine derivatives: These compounds also feature a triazole ring and have diverse pharmacological applications
Uniqueness
N-(2-tert-butylsulfanylethyl)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine is unique due to its specific combination of functional groups and the triazolo[4,3-a]pyridine core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
